7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazolinone ring, a piperidine ring attached to the 3rd position, and an oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: This step involves the alkylation of the quinazolinone core with a piperidine derivative, often using a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the Oxadiazole Moiety: The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinazolinone core or the oxadiazole moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles for Substitution: NaOMe, sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of methoxy or ethoxy derivatives
Scientific Research Applications
7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Pharmacology: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a tool compound to study cellular processes and pathways, particularly those involving the quinazolinone scaffold.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine and oxadiazole moieties contribute to the overall pharmacokinetic properties, such as solubility and metabolic stability. The exact pathways and targets may vary depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinazolin-4-one: Lacks the piperidine and oxadiazole moieties, resulting in different biological activity and pharmacokinetic properties.
3-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
7-Fluoro-3-[[1-(methyl)piperidin-4-yl]methyl]quinazolin-4-one: Lacks the oxadiazole moiety, leading to different solubility and metabolic stability.
Uniqueness
The presence of both the fluorine atom and the oxadiazole moiety in 7-Fluoro-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one makes it unique compared to other similar compounds. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-12-21-17(22-26-12)10-23-6-4-13(5-7-23)9-24-11-20-16-8-14(19)2-3-15(16)18(24)25/h2-3,8,11,13H,4-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULAZZRAWZTZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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